DNA Gyrase-IN-11

DNA gyrase inhibition protein synthesis inhibition dual-target antibacterial

Researchers studying antimicrobial resistance often face compound failure due to single-target resistance mechanisms. DNA Gyrase-IN-11 (Compound 23Be) solves this by simultaneously inhibiting DNA gyrase (IC50 11.9 μM) and protein synthesis (IC50 0.74 μM). - Broad-spectrum activity: MIC 0.008-0.25 μg/mL against S. pneumoniae, S. pyogenes, H. influenzae, S. aureus - Validated tool for community-acquired pneumonia & SAR benchmarking - Non-ketolide clarithromycin scaffold with 9-oxime architecture

Molecular Formula C61H84FN7O16
Molecular Weight 1190.4 g/mol
Cat. No. B15565409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA Gyrase-IN-11
Molecular FormulaC61H84FN7O16
Molecular Weight1190.4 g/mol
Structural Identifiers
InChIInChI=1S/C61H84FN7O16/c1-13-47-61(8)54(84-59(77)85-61)35(4)49(67-79-24-16-17-38-26-39(31-65-30-38)55(73)63-9)33(2)29-60(7,78-12)53(83-58-51(72)46(68(10)11)25-34(3)80-58)36(5)52(37(6)57(76)81-47)82-48(70)20-23-64-21-14-15-22-66-44-28-45-41(27-43(44)62)50(71)42(56(74)75)32-69(45)40-18-19-40/h26-28,30-37,40,46-47,51-54,58,64,66,72H,13-15,18-25,29H2,1-12H3,(H,63,73)(H,74,75)/b67-49+/t33-,34-,35+,36+,37-,46+,47-,51-,52+,53-,54-,58+,60-,61-/m1/s1
InChIKeyQSECVVVQBOHDAY-AALAPHBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNA Gyrase-IN-11: Dual DNA Gyrase and Protein Synthesis Inhibitor


DNA Gyrase-IN-11 (Compound 23Be, CAS 2497486-58-3) is a synthetic macrolide-quinolone hybrid antibacterial agent characterized by dual-target inhibitory activity against bacterial DNA gyrase (IC50 of 11.9 μM in E. coli supercoiling assay) and ribosomal protein synthesis (IC50 of 0.74 μM) [1]. The compound features a macrolide scaffold fused to a quinolone moiety via an extended diamine linker, and demonstrates broad-spectrum antibacterial efficacy against key Gram-positive pathogens and the fastidious Gram-negative Haemophilus influenzae, with minimum inhibitory concentrations (MICs) spanning 0.008–0.25 μg/mL [1].

Dual-target mechanism
Inhibits both DNA gyrase and protein synthesis for resistance studies
Respiratory pathogen panel
Supports screening against S. pneumoniae, S. pyogenes, H. influenzae, S. aureus
Non-ketolide scaffold
9-Oxime clarithromycin derivative with extended diamine linker for SAR

Why Generic Substitution Fails for DNA Gyrase-IN-11


Conventional DNA gyrase inhibitors—including fluoroquinolones (e.g., ciprofloxacin, moxifloxacin) and monofunctional ATP-competitive gyrase B inhibitors—act exclusively on DNA replication, while standard macrolides (e.g., clarithromycin, erythromycin) target only ribosomal protein synthesis. DNA Gyrase-IN-11 represents a distinct chemotype: a hybrid molecule engineered to simultaneously inhibit both DNA replication and protein synthesis [1]. This dual mechanism, demonstrated in both in vitro and in vivo models, confers activity against strains exhibiting constitutive resistance to macrolides and offers a fundamentally different resistance-escape profile compared to single-target agents [1]. Substituting a generic DNA gyrase inhibitor or a standard macrolide would discard this dual-target advantage, as quantified in the evidence below.

Pathogen spectrum mismatch may occur; typical gyrase inhibitors lack activity against S. pneumoniae, S. pyogenes, H. influenzae.
Single-target gyrase inhibitors may not reproduce the dual protein synthesis inhibition mechanism relevant for resistance research.
Ketolide or other macrocyclic scaffolds may differ in target engagement and antibacterial profile; non-ketolide structure may not transfer directly.

DNA Gyrase-IN-11: Quantitative Evidence for Selection


Respiratory Pathogen Potency vs. DNA Gyrase-IN-1

DNA Gyrase-IN-11 is a single molecular entity that simultaneously inhibits two essential bacterial processes: DNA gyrase-mediated DNA supercoiling (IC50 = 11.9 μM) and ribosomal protein synthesis (IC50 = 0.74 μM) [1]. In contrast, classical fluoroquinolones (e.g., ciprofloxacin) inhibit only DNA gyrase/topoisomerase IV without affecting protein synthesis, while macrolides (e.g., clarithromycin) inhibit only the ribosome without affecting DNA replication. The dual inhibition was validated in vitro and in vivo in the primary research article [1].

Pathogen potency
Head-to-head
Target: MIC 0.008–0.25 μg/mL (S. pneumoniae, S. pyogenes, H. influenzae, S. aureus)
Comparator: No reported activity against these species
Supports respiratory pathogen screening selection
Strain-specific MIC endpoints; verify panel fit
DNA gyrase inhibition protein synthesis inhibition dual-target antibacterial macrolide-quinolone hybrid

Dual-Target Mechanism vs. Single-Target GyrB Inhibitors

DNA Gyrase-IN-11 inhibits Streptococcus pneumoniae with MIC values in the range of 0.008–0.25 μg/mL . A related dual-target inhibitor, DNA Gyrase/ribosomes-IN-1, shows MIC values of 0.03–0.5 μg/mL against the same species . The monofunctional DNA gyrase inhibitor DNA Gyrase-IN-9 exhibits substantially higher MIC values of 0.5–2 μg/mL against Gram-positive bacteria .

Dual-target mechanism
Class-level inference
DNA gyrase IC50 11.9 μM + protein synthesis IC50 0.74 μM. Comparator: GyrB-IN-1 (selective GyrB IC50 2.2 μM)
Dual inhibition may support resistance emergence studies
Single-target vs dual-target context; model to verify
Streptococcus pneumoniae MIC antibacterial potency respiratory pathogens

Gram-Positive Spectrum vs. NBTI (844-TFM)

DNA Gyrase-IN-11 retained potent antibacterial activity against constitutively resistant strains of Staphylococcus pneumoniae and Streptococcus pyogenes that express high-level resistance independent of clarithromycin or erythromycin induction [1]. The parent macrolides (clarithromycin, erythromycin) are inactive against these constitutively resistant strains due to ribosomal target modification (erm-mediated methylation) or efflux (mef-mediated) [1].

Gram-positive spectrum
Cross-study comparable
Target: active against respiratory Gram-positives. Comparator: 844-TFM active against M. abscessus.
Pathogen panel defines model selection
Spectrum-specific context; cross-study review required
macrolide resistance constitutive resistance erm gene Staphylococcus pneumoniae Streptococcus pyogenes

Dual-Target Balance Profile: DNA Gyrase-IN-11 vs. DNA Gyrase/ribosomes-IN-1

DNA Gyrase-IN-11 exhibits an IC50 ratio (protein synthesis : DNA gyrase) of approximately 0.062 (0.74 μM / 11.9 μM), indicating a 16-fold higher biochemical potency against the ribosome than against DNA gyrase . The structurally related dual inhibitor DNA Gyrase/ribosomes-IN-1 displays a different balance, with IC50 values of 1.11 μM (protein synthesis) and 3.31 μM (DNA gyrase), yielding an IC50 ratio of 0.335—approximately 5.4-fold less biased toward ribosomal inhibition .

dual-target inhibitor target engagement balance IC50 ratio mechanism of action

Broad-Spectrum Gram-Positive and Fastidious Gram-Negative Coverage: DNA Gyrase-IN-11 vs. Narrow-Spectrum DNA Gyrase Inhibitors

DNA Gyrase-IN-11 demonstrates antibacterial activity against four clinically relevant respiratory and Gram-positive pathogens: Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, and Staphylococcus aureus, with MICs of 0.008–0.25 μg/mL across the panel . This spectrum includes both Gram-positive cocci and the fastidious Gram-negative H. influenzae—a pathogen frequently implicated in community-acquired bacterial pneumonia. In contrast, many monofunctional DNA gyrase inhibitors (e.g., certain N-phenylpyrrolamide series compounds) show preferential activity against Gram-positive strains and lack robust H. influenzae coverage [1].

antimicrobial spectrum Gram-positive pathogens Haemophilus influenzae community-acquired pneumonia

In Vivo Validation of Dual Mechanism: DNA Gyrase-IN-11 vs. In Vitro-Only DNA Gyrase Inhibitors

DNA Gyrase-IN-11 demonstrated dual inhibition of both protein synthesis and DNA replication in vitro and in vivo, confirming that the dual-target mechanism is operative in living systems [1]. The primary research article identifies 23Be as a potential candidate for the treatment of community-acquired bacterial pneumonia based on its in vivo performance [1]. In contrast, numerous DNA gyrase inhibitors reported in the literature (e.g., DNA Gyrase-IN-4, DNA Gyrase-IN-9) have published only in vitro enzyme inhibition and MIC data, with no reported in vivo validation of their mechanism .

in vivo efficacy community-acquired pneumonia dual mechanism validation translational research

DNA Gyrase-IN-11: Research and Industrial Applications


Community-Acquired Respiratory Infections

DNA Gyrase-IN-11 is uniquely suited for research programs investigating the pharmacodynamic consequences of simultaneous DNA gyrase and ribosomal inhibition within a single molecular entity. Its dual-target profile—quantified by IC50 values of 11.9 μM (gyrase) and 0.74 μM (protein synthesis)—enables experimental dissection of how balanced vs. biased dual inhibition influences bacterial killing kinetics, resistance emergence, and post-antibiotic effects [1]. The compound's in vivo validation further supports its use in translational pharmacology models examining dual-target engagement in complex biological systems [1].

Dual-Target Inhibition for Resistance Mitigation

DNA Gyrase-IN-11 provides a valuable chemical probe for screening campaigns targeting constitutively macrolide-resistant Staphylococcus pneumoniae and Streptococcus pyogenes isolates that express high-level resistance independent of clarithromycin or erythromycin induction [1]. Unlike parent macrolides, which are inactive against such strains, DNA Gyrase-IN-11 retains antibacterial activity due to its orthogonal DNA gyrase inhibitory function. This makes it a strategic procurement choice for academic and industrial laboratories characterizing resistance mechanisms and seeking to identify compounds that evade erm-mediated and mef-mediated resistance pathways [1].

Non-Ketolide Antibacterial Discovery

The primary research article explicitly identifies DNA Gyrase-IN-11 (23Be) as a potential candidate for the treatment of community-acquired bacterial pneumonia [1]. Its in vivo efficacy, combined with in vitro activity against key CABP pathogens (S. pneumoniae, H. influenzae, S. aureus) at MICs of 0.008–0.25 μg/mL , positions the compound as a compelling tool for preclinical pneumonia models. Researchers evaluating antibacterial candidates for respiratory tract infections will find this compound particularly relevant given its pathogen coverage spectrum and documented in vivo performance [1].

Dual-Target Reference Standard for High-Throughput Screening Assay Development

DNA Gyrase-IN-11 serves as an ideal reference compound for developing and validating high-throughput screening assays designed to identify novel dual-target antibacterial agents. Its well-characterized dual IC50 values (gyrase: 11.9 μM; protein synthesis: 0.74 μM) provide a benchmark for assay performance and compound prioritization [1]. Procurement of DNA Gyrase-IN-11 as a positive control enables robust assay validation in screens targeting either DNA gyrase, the ribosome, or both simultaneously, reducing the need for multiple reference standards and streamlining assay development workflows [1].

Application
Selection Property
Validation Focus
Respiratory infection models
Broad-spectrum respiratory pathogen coverage
Verify MIC endpoints against target species
Resistance mechanism studies
Dual DNA gyrase / protein synthesis inhibition
Confirm dual-target engagement in model
Non-ketolide SAR discovery
9-Oxime clarithromycin scaffold with extended linker
Benchmark against reference compounds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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